3-Cyclopropyl-5-methyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It belongs to the oxadiazole family, which is notable for its diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound contributes to its specific chemical properties, making it valuable for various scientific and industrial applications.
3-Cyclopropyl-5-methyl-1,2,4-oxadiazole is classified as an oxadiazole derivative. Oxadiazoles are known for their biological activity and are often explored in drug discovery due to their potential therapeutic properties.
The synthesis of 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole typically involves the cyclization of cyclopropylamine with methyl isocyanate. This reaction is often conducted under controlled conditions using dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .
The molecular structure of 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole features:
3-Cyclopropyl-5-methyl-1,2,4-oxadiazole can participate in various chemical reactions:
The compound's reactivity can be influenced by the presence of electron-withdrawing groups in its structure, which can enhance its electrophilic character during reactions.
The mechanism of action for 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole involves its interaction with biological targets through the oxadiazole fragment. This fragment acts as an electron-withdrawing group that facilitates binding to various enzymes.
Research indicates that oxadiazole derivatives can target enzymes such as thymidylate synthase and topoisomerase II, impacting biochemical pathways related to cancer and other diseases .
3-Cyclopropyl-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
The medicinal exploration of 1,2,4-oxadiazoles began in earnest in the mid-20th century, following their initial synthesis by Tiemann and Krüger in 1884. The pivotal breakthrough arrived in the 1960s with Oxolamine, the first FDA-approved drug containing this heterocycle, used clinically as a cough suppressant [2] [7]. Over subsequent decades, seven additional 1,2,4-oxadiazole-based therapeutics reached the market, spanning diverse therapeutic areas: Prenoxdiazine (respiratory), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (genetic disorder therapy), and Proxazole (gastrointestinal agent) [2] [3]. This evolution accelerated significantly in the 21st century, with the number of publications and patents involving 1,2,4-oxadiazoles doubling between 2005–2020 due to advances in synthetic methodologies and biological screening [2].
A landmark discovery in 2011 revealed naturally occurring 1,2,4-oxadiazoles—Phidianidine A and B—isolated from the sea slug Phidiana militaris. These compounds demonstrated cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and agonist properties against PTP1B and CXCR4 receptors, underscoring the scaffold’s biological relevance [2] [7]. Similarly, quisqualic acid (from Quisqualis indica seeds) emerged as a potent metabotropic glutamate receptor agonist, enabling research into stroke and epilepsy therapeutics [7].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Event | Therapeutic Application | Significance |
---|---|---|---|
1884 | Initial synthesis | — | Foundation of oxadiazole chemistry |
1960s | Oxolamine | Antitussive | First commercial drug |
1980–2020 | 7 additional drugs | Multi-therapeutic | Expansion into neurology, virology & cardiology |
2011 | Phidianidine A/B | Cytotoxic agent | First natural 1,2,4-oxadiazoles |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functional groups due to its balanced electronegativity, metabolic stability, and capacity for hydrogen bonding. This bioisosteric replacement mitigates hydrolysis by esterases—a key limitation of conventional ester-containing drugs—while preserving spatial and electronic properties [1] [6]. X-ray crystallography confirms that the 1,2,4-oxadiazole’s N–O–N motif mimics carbonyl geometry, with bond angles of 105–110° approximating the tetrahedral arrangement of ester C–O bonds [6]. This mimicry enables seamless integration into pharmacophores targeting enzymes, GPCRs, and nuclear receptors.
Electrostatic potential mapping reveals that the oxygen atom (O3) acts as a hydrogen-bond acceptor, while the C5 carbon exhibits partial positive character, facilitating dipole-dipole interactions with hydrophobic enzyme pockets [6]. For example, in Ataluren—a drug for Duchenne muscular dystrophy—the 1,2,4-oxadiazole core enables readthrough of nonsense mutations by binding ribosomal active sites typically targeted by peptide bonds [3]. Similarly, hydroxamic acid replacements with 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) in HDAC inhibitors enhance brain penetration by eliminating H-bond donors, as demonstrated in CNS-penetrant class IIa HDAC inhibitors for Huntington’s disease [5].
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis) | High | Extended half-life |
H-bond capacity | Acceptor/donor | Acceptor only | Reduced off-target binding |
Dipole moment | ~1.7–1.9 D | ~2.5–3.0 D | Enhanced target affinity |
logP reduction | Moderate | Significant | Improved solubility |
The strategic incorporation of cyclopropyl at C3 and methyl at C5 of the 1,2,4-oxadiazole scaffold synergistically enhances drug-like properties. The cyclopropyl group contributes via:
In parallel, the methyl substituent at C5:
Molecular dynamics simulations of 3-cyclopropyl-5-methyl-1,2,4-oxadiazole derivatives confirm 30–50% longer residence times in CYP51 binding pockets (Leishmania infantum) than non-methylated analogs, attributable to hydrophobic contacts with Leu230 and Thr260 [10]. Similarly, para-substituted aryl derivatives bearing cyclopropyl exhibit IC₅₀ values 2.3-fold lower against 3-hydroxykynurenine transaminase than phenyl analogs, validating steric optimization [9].
Table 3: Pharmacokinetic Contributions of Cyclopropyl and Methyl Groups
Substituent | Key Properties | Biological Impact |
---|---|---|
Cyclopropyl (C3) | • High steric energy (27 kcal/mol) • Oxidative stability • Moderate lipophilicity (π = 0.71) | • Enhanced target affinity • Reduced CYP-mediated clearance • Balanced membrane permeability |
Methyl (C5) | • Electron-donating (+I effect) • Low steric bulk (Es = 0.00) • TPSA reduction | • Improved solubility • BBB penetration • Metabolic stability (resistance to O-demethylation) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8